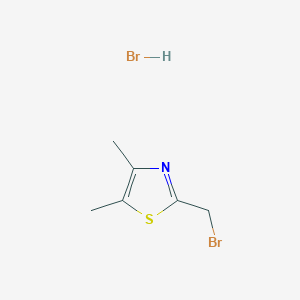
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide
Overview
Description
2-(Bromomethyl)pyridine hydrobromide, a similar compound, is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide” are not available, 2-(Bromomethyl)pyridine hydrobromide can be used in the preparation of various compounds .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)pyridine hydrobromide, a similar compound, has been analyzed . The empirical formula is C6H6BrN·HBr .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide, a similar compound, is a solid at 20°C . It has a melting point of 148.0 to 152.0°C and is soluble in methanol .Scientific Research Applications
Highly Regioselective Direct Halogenation
The compound 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, as part of the 4,5-dimethyl-2-aryl-1,3-thiazoles, has been used in regioselective halogenation reactions. This process, achieved under mild conditions with N-chlorosuccinimide and N-bromosuccinimide, yields 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles and 4-bromomethyl-5-methyl-2-aryl-1,3-thiazoles respectively, highlighting the compound's role in synthesizing halogenated derivatives without forming regioisomers (Yamane, Mitsudera, & Shundoh, 2004).
Synthesis and Functionalization of Derivatives
2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes, when reacted with N-bromosuccinimide, form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. This compound, including the 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide, is then used in reactions with S,O,N-nucleophiles for selective synthesis of 5-methylfunctionalized derivatives, showing its importance in synthesizing functionalized thiazole derivatives (Litvinchuk et al., 2018).
Computational Approach in Bromination Studies
A computational approach has been applied to study the selective free-radical bromination of 4,5-dimethyl-thiazole with N-bromosuccinimide. This study offers insights into the reaction mechanisms and regioselectivity involved in the bromination process, showcasing the compound's significance in understanding and improving bromination reactions (Domard et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYLHXCHIVKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CBr)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide | |
CAS RN |
100245-78-1 | |
| Record name | 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)




![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)

